molecular formula C6H10N4O B2492162 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde CAS No. 1512496-52-4

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde

Cat. No.: B2492162
CAS No.: 1512496-52-4
M. Wt: 154.173
InChI Key: NRYLMRXRSFJEAN-UHFFFAOYSA-N
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Description

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is a heterocyclic compound containing a tetrazole ring substituted with a tert-butyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate nitrile to form the tetrazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the tetrazole ring under mild conditions.

Major Products Formed

    Oxidation: 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid.

    Reduction: 2-tert-butyl-2H-1,2,3,4-tetrazole-5-methanol.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
  • 2-tert-butyl-2H-1,2,3,4-tetrazole-5-methanol
  • 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole

Uniqueness

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde functional group on the tetrazole ring

Properties

IUPAC Name

2-tert-butyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYLMRXRSFJEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512496-52-4
Record name 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde
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